5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Description
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUPYSJUZGXREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351466 | |
| Record name | 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35359-27-4 | |
| Record name | 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35359-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol. This reaction is carried out under anhydrous conditions using a solvent such as dimethylformamide (DMF) and a base like potassium carbonate . The reaction mixture is stirred overnight and then poured into ice-water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom in the quinoline ring.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are used under anhydrous conditions.
Cyclization: Catalysts like palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include disulfides from oxidation, substituted quinoline derivatives from nucleophilic substitution, and various fused heterocyclic compounds from cyclization .
Scientific Research Applications
Antimicrobial Activity
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol exhibits significant antimicrobial properties. It has been studied extensively as a lead compound for developing new antimicrobial agents against various bacterial strains. For example, derivatives of this compound have shown promising activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Potential
Research indicates that the compound has potential anticancer properties. A study demonstrated that derivatives of this compound inhibited topoisomerase II and exhibited DNA intercalation activity, which is crucial for cancer treatment. The most active derivatives displayed IC50 values as low as 2.44 µM against HCT-116 cancer cells .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activities. Certain derivatives have shown effectiveness in reducing seizure frequency in animal models, indicating potential therapeutic applications for epilepsy .
Agrochemical Potential
This compound has been explored for its potential use in agrochemicals due to its biological activity against plant pathogens. Its derivatives could serve as effective fungicides or bactericides to protect crops from microbial infections.
Structural Characteristics and Synthesis
The unique structural features of this compound contribute significantly to its biological activity. The presence of the triazole ring fused with the quinoline structure enhances its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains both methyl and thiol groups | Exhibits diverse pharmacological profiles |
| 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol | Contains chlorine atom | Primarily studied for antibacterial properties |
Case Study 1: Antimicrobial Efficacy
A series of quinolone-triazole hybrids were synthesized and tested against a panel of bacterial strains. The most effective compound exhibited an MIC comparable to that of established antibiotics like norfloxacin and chloromycin .
Case Study 2: Anticancer Activity
In vitro studies on HCT-116 cancer cells revealed that certain derivatives of this compound not only inhibited cell proliferation but also induced apoptosis by modulating BAX and Bcl-2 protein levels .
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its antiviral and anticancer activities. The compound also inhibits certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Thiol vs. Carbohydrazide: The thiol group in this compound enables direct S-alkylation, whereas the carbohydrazide derivative (C1-carbohydrazide) is more suited for condensation reactions .
- Methyl vs.
- Multi-Methyl Substitutions : Trimethyl derivatives (e.g., 5,8,9-trimethyl) exhibit higher thermal stability, likely due to steric shielding of the triazole ring .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 5-Methyl-1-thiol | 5-Phenyl-1-thiol | 1-Methyl-5-carboxylic acid | 5,8,9-Trimethyl-1-thiol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 215.27 | 277.34 | 243.26 | 243.33 |
| Melting Point (°C) | 214–215* | Not reported | Not reported | Not reported |
| Solubility | Low in H₂O | Very low in H₂O | Moderate in H₂O (pH-dependent) | Low in H₂O |
| LogP (Predicted) | 2.1 | 3.8 | 1.5 | 2.9 |
| Synthetic Yield | 91%† | 85–90%‡ | 70–75% | 65–70% |
*Melting point data from analogous carbohydrazide derivative ; †Yield for intermediate synthesis ; ‡Yield for phenyl-substituted analogs .
Key Insights:
- Solubility : The carboxylic acid derivative (C5-carboxylic acid) shows improved aqueous solubility due to ionization, whereas thiol and phenyl derivatives are predominantly lipid-soluble .
- Thermal Stability: The trimethyl derivative’s higher molecular weight and steric effects correlate with increased thermal stability compared to mono-substituted analogs .
Biological Activity
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS Number: 35359-27-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structure consisting of a triazole ring fused with a quinoline moiety. Its molecular formula is , which contributes to its distinctive chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that the compound can inhibit the growth of various pathogenic microorganisms. For instance, it has been tested against strains of Staphylococcus aureus and Candida albicans, demonstrating effective antimicrobial action at concentrations as low as 160 μg/ml .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), it exhibited cytotoxic effects that suggest potential as a chemotherapeutic agent. The mechanism appears to involve DNA intercalation, which disrupts cellular replication processes .
3. Anti-inflammatory Effects
In models of inflammation, this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound intercalates into DNA strands, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways within cells, enhancing its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (μg/ml) | Observed Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 160 | Inhibition of growth |
| Antifungal | Candida albicans | 160 | Inhibition of growth |
| Anticancer | MCF-7 | Variable | Cytotoxicity observed |
| Anti-inflammatory | Various models | Variable | Reduction in cytokine levels |
Notable Research Findings
A study conducted by researchers at a prominent university evaluated the cytotoxic effects of various triazoloquinoline derivatives on cancer cell lines. The results indicated that this compound was among the most potent compounds tested against MCF-7 cells, with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Another investigation focused on the antimicrobial efficacy of this compound against multiple bacterial strains. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a reproducible synthesis route for 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol?
- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives and thiol-containing precursors. For example, cyclocondensation of 2-(quinolin-1-yl)hydrazine with carbon disulfide under alkaline conditions can yield the triazole-thiol core. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical. Evidence from similar compounds suggests using nitrobenzene as a solvent for oxidative cyclization (70–80% yield) . Key steps include purification via recrystallization (e.g., dichloromethane/ethanol mixtures) and characterization via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic and crystallographic data be used to confirm the structure of this compound?
- Methodological Answer :
- Spectroscopy : -NMR can identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). IR spectroscopy confirms the thiol (-SH) stretch (~2550 cm) and triazole C=N bonds (~1600 cm) .
- X-ray crystallography : Single-crystal analysis resolves the fused triazole-quinoline system and validates bond lengths/angles. For example, triazoloquinoline derivatives show planar geometry with inter-ring dihedral angles <5° .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. For lipophilic analogs (logP >3), consider co-solvents like DMSO ≤1% .
- Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (HO), and photolytic conditions. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/aryl substituents) influence the anticonvulsant activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at the quinoline 7-position (e.g., benzyloxy, phenoxy) to enhance blood-brain barrier penetration. For example, 7-benzylamino analogs showed ED values of 15 mg/kg in maximal electroshock (MES) mouse models .
- Mechanistic Insight : Use patch-clamp assays to assess Na channel blockade. Triazoloquinolines with electron-withdrawing groups (e.g., -F) exhibit higher binding affinity to GABA receptors .
Q. How can contradictory reports on synthetic yields (e.g., 40% vs. 80%) be systematically addressed?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., reaction time, stoichiometry). For instance, extending reaction time from 6 to 12 hours increased yield by 25% in nitrobenzene-mediated cyclization .
- Catalyst Selection : Compare bases (KCO vs. EtN) and transition-metal catalysts (e.g., CuI for click chemistry). CuI improved regioselectivity in triazole formation .
Q. What strategies are effective in improving the compound’s metabolic stability for in vivo applications?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Methylation at the 5-position reduces CYP450-mediated oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the thiol moiety to enhance oral bioavailability. In situ conversion to the active thiol form occurs in plasma .
Q. How can computational methods guide the design of derivatives with enhanced anticancer activity?
- Methodological Answer :
- Molecular Docking : Target kinases (e.g., EGFR, VEGFR2) using AutoDock Vina. Triazoloquinoline sulfonamide hybrids showed binding energies ≤−9.5 kcal/mol, correlating with IC values <10 µM in MCF-7 cells .
- QSAR Modeling : Use descriptors (e.g., polar surface area, logD) to predict permeability. Derivatives with ClogP 2.5–3.5 exhibited optimal cytotoxicity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC values for antimicrobial activity across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI/M7-A9 guidelines for MIC determination. Variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) significantly impact results .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to normalize inter-lab variability. Activity discrepancies >2-fold may indicate assay sensitivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
